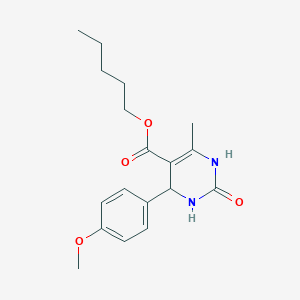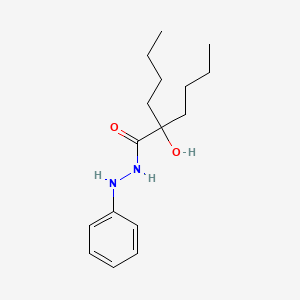![molecular formula C20H12BrClN2O2 B11704176 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide](/img/structure/B11704176.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a bromophenyl group, a benzoxazole ring, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with 2-bromobenzoyl chloride under basic conditions.
Coupling Reaction: The benzoxazole intermediate is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
- Substitution Reactions
Properties
Molecular Formula |
C20H12BrClN2O2 |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide |
InChI |
InChI=1S/C20H12BrClN2O2/c21-16-7-2-1-6-15(16)20-24-17-11-14(8-9-18(17)26-20)23-19(25)12-4-3-5-13(22)10-12/h1-11H,(H,23,25) |
InChI Key |
OMYPWAHTLDMRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11704095.png)
![(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11704098.png)

![1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridine](/img/structure/B11704103.png)
![2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11704110.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11704123.png)



![2-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11704152.png)

![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide](/img/structure/B11704166.png)
![3-methoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704173.png)
![2-{[(4-phenoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11704180.png)
